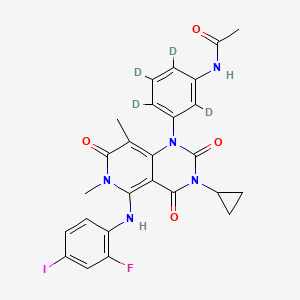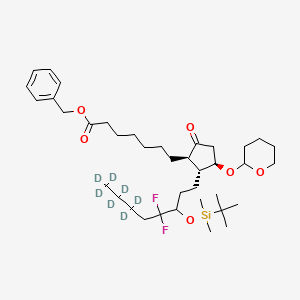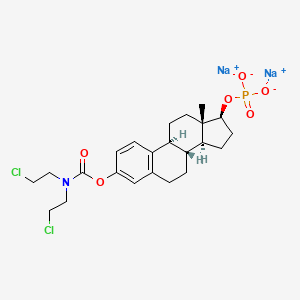
Estramustine (phosphate sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estramustine phosphate sodium is a chemotherapeutic agent used primarily in the treatment of metastatic and progressive prostate cancer. It is a combination of estradiol and a nitrogen mustard, which gives it both estrogenic and alkylating properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Estramustine phosphate sodium is synthesized by combining estradiol with a nitrogen mustard moiety. The process involves the esterification of estradiol with bis(2-chloroethyl)carbamate, followed by phosphorylation to produce the sodium salt .
Industrial Production Methods: The industrial production of estramustine phosphate sodium involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Types of Reactions:
Alkylation: Estramustine undergoes alkylation reactions due to the presence of the nitrogen mustard moiety.
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of estradiol and other metabolites.
Common Reagents and Conditions:
Alkylation: Typically involves the use of alkylating agents under controlled pH and temperature conditions.
Hydrolysis: Occurs in aqueous environments, often catalyzed by enzymes in the body.
Major Products:
Estradiol: A primary product of hydrolysis.
Estromustine: Another significant metabolite formed during the metabolic breakdown of estramustine.
Aplicaciones Científicas De Investigación
Estramustine phosphate sodium is extensively used in scientific research, particularly in the fields of oncology and pharmacology. Its applications include:
Cancer Research: Used to study the effects of chemotherapeutic agents on prostate cancer cells.
Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion of the compound.
Drug Development: Serves as a model compound for developing new chemotherapeutic agents with improved efficacy and reduced side effects.
Mecanismo De Acción
Estramustine phosphate sodium exerts its effects through a combination of estrogenic and alkylating actions. The nitrogen mustard moiety alkylates DNA, causing DNA strand breaks and cell death in rapidly dividing cancer cells. Additionally, the estradiol component binds to estrogen receptors, modulating hormonal pathways .
Molecular Targets and Pathways:
DNA Alkylation: Leads to DNA damage and apoptosis.
Estrogen Receptor Binding: Modulates hormonal pathways, contributing to its antineoplastic effects.
Comparación Con Compuestos Similares
Estramustine phosphate sodium is unique due to its dual mechanism of action, combining estrogenic and alkylating properties. Similar compounds include:
Estradiol: Shares the estrogenic component but lacks the alkylating properties.
Cyclophosphamide: Another nitrogen mustard compound used in chemotherapy but does not have the estrogenic component
Estramustine phosphate sodium stands out due to its ability to target both hormonal and cellular pathways, making it a versatile and effective chemotherapeutic agent .
Propiedades
Fórmula molecular |
C23H30Cl2NNa2O6P |
|---|---|
Peso molecular |
564.3 g/mol |
Nombre IUPAC |
disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate |
InChI |
InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18-,19-,20+,21+,23+;;/m1../s1 |
Clave InChI |
IIUMCNJTGSMNRO-VVSKJQCTSA-L |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
SMILES canónico |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


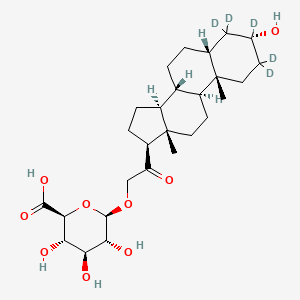
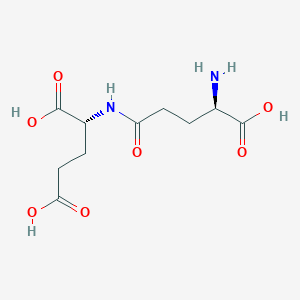
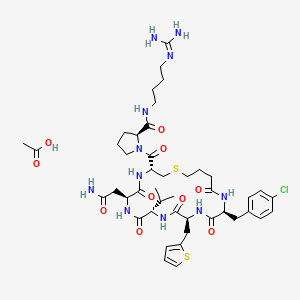
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
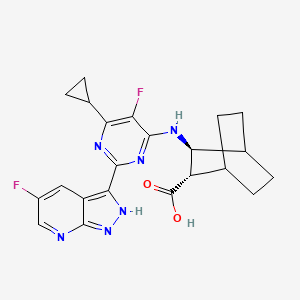
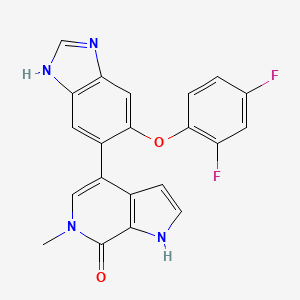
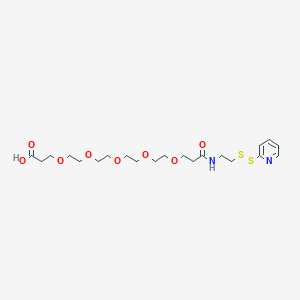
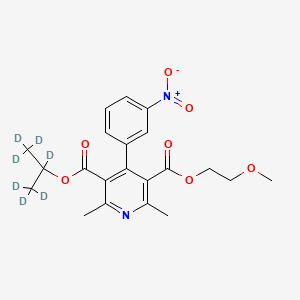
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)


